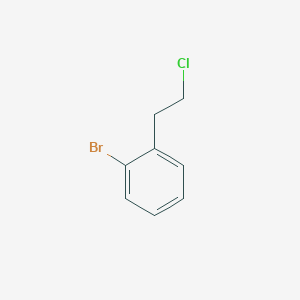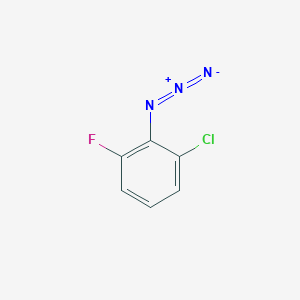
2-Azido-1-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-chloro-3-fluorobenzene is an organic compound characterized by the presence of azido, chloro, and fluoro substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-Azido-1-chloro-3-fluorobenzene are likely to be organic molecules that can undergo nucleophilic substitution reactions . These targets could include a variety of biological macromolecules, such as proteins or nucleic acids, that contain nucleophilic functional groups.
Mode of Action
This compound is likely to interact with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) from the target molecule attacks the azido group, leading to the replacement of the azido group with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific targets of the compound. Given its reactivity, it could potentially interfere with a variety of biochemical processes, such as protein synthesis or dna replication, by modifying key molecules involved in these pathways .
Pharmacokinetics
Its metabolism and excretion would likely depend on the specific biochemical transformations it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially lead to the modification of key biological macromolecules, potentially disrupting their normal function .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other reactive molecules, could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance its reactivity, while others might lead to its degradation .
Preparation Methods
The synthesis of 2-Azido-1-chloro-3-fluorobenzene typically involves diazotization and azidation reactions. One common method includes the diazotization of 2-chloro-3-fluoroaniline followed by the substitution of the diazonium group with an azide group. The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide . Industrial production methods may utilize continuous flow reactors to enhance the efficiency and safety of the diazotization process .
Chemical Reactions Analysis
2-Azido-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The chloro and fluoro substituents can undergo oxidation under specific conditions, although these reactions are less common.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-1-chloro-3-fluorobenzene has a wide range of applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Comparison with Similar Compounds
2-Azido-1-chloro-3-fluorobenzene can be compared with other halogenated azido compounds, such as:
2-Azido-1-chlorobenzene: Lacks the fluoro substituent, which can affect its reactivity and applications.
2-Azido-1-fluorobenzene: Lacks the chloro substituent, leading to different chemical properties and reactivity.
2-Azido-1-bromo-3-fluorobenzene: Contains a bromo substituent instead of chloro, which can significantly alter its reactivity and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
2-azido-1-chloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGNLYGARVVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
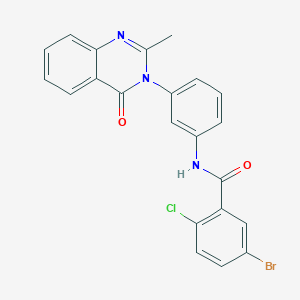
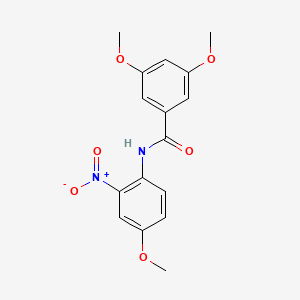
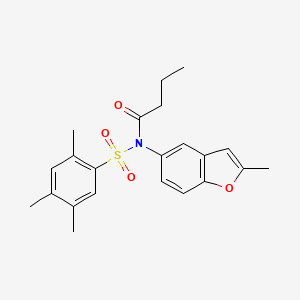
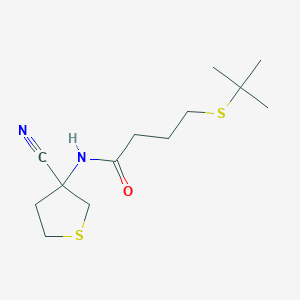
![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)
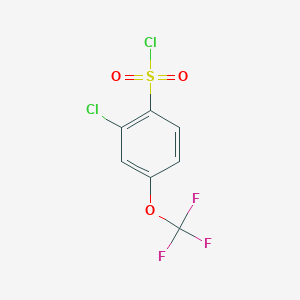
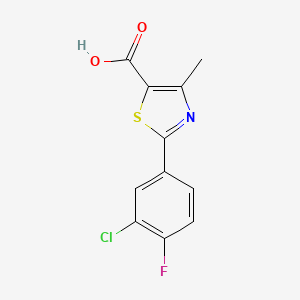
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
![ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2753869.png)

